
(2-Methyl-1-naphthyl)methylmagnesium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methyl-1-naphthyl)methylmagnesium chloride, 0.25 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which is a class of compounds widely utilized for forming carbon-carbon bonds. This compound is particularly valuable due to its reactivity and ability to introduce the 2-methyl-1-naphthyl group into various organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-1-naphthyl)methylmagnesium chloride typically involves the reaction of 2-methyl-1-naphthylmethyl chloride with magnesium metal in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
2-Methyl-1-naphthylmethyl chloride+Mg→(2-Methyl-1-naphthyl)methylmagnesium chloride
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors equipped with systems to maintain an inert atmosphere and control temperature.
化学反应分析
Types of Reactions
(2-Methyl-1-naphthyl)methylmagnesium chloride undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can replace halides in alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Participates in coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Solvents: THF is commonly used due to its ability to stabilize the Grignard reagent.
Catalysts: Sometimes, catalysts like copper(I) iodide are used to enhance reaction rates.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
New Carbon-Carbon Bonds: Resulting from substitution and coupling reactions.
科学研究应用
(2-Methyl-1-naphthyl)methylmagnesium chloride is used in various scientific research applications:
Organic Synthesis: Used to introduce the 2-methyl-1-naphthyl group into complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of pharmaceutical intermediates.
Material Science: Used in the preparation of polymers and other advanced materials.
Catalysis: Acts as a catalyst or catalyst precursor in various organic reactions.
作用机制
The mechanism of action of (2-Methyl-1-naphthyl)methylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium atom coordinates with the oxygen atom of the carbonyl group, stabilizing the transition state and facilitating the reaction.
相似化合物的比较
Similar Compounds
Methylmagnesium chloride: A simpler Grignard reagent used for similar types of reactions.
Phenylmagnesium bromide: Another Grignard reagent with a phenyl group instead of the 2-methyl-1-naphthyl group.
Ethylmagnesium bromide: Used for introducing ethyl groups into organic molecules.
Uniqueness
(2-Methyl-1-naphthyl)methylmagnesium chloride is unique due to the presence of the 2-methyl-1-naphthyl group, which imparts specific steric and electronic properties to the molecule. This makes it particularly useful for synthesizing compounds where these properties are desired.
属性
分子式 |
C12H11ClMg |
|---|---|
分子量 |
214.97 g/mol |
IUPAC 名称 |
magnesium;1-methanidyl-2-methylnaphthalene;chloride |
InChI |
InChI=1S/C12H11.ClH.Mg/c1-9-7-8-11-5-3-4-6-12(11)10(9)2;;/h3-8H,2H2,1H3;1H;/q-1;;+2/p-1 |
InChI 键 |
QZFAKHNLBBXPCQ-UHFFFAOYSA-M |
规范 SMILES |
CC1=C(C2=CC=CC=C2C=C1)[CH2-].[Mg+2].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


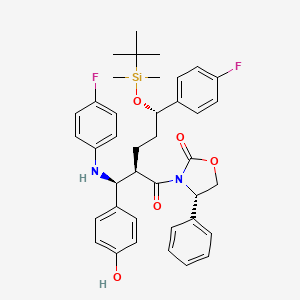
![3-[(3',4'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14890232.png)
![[3-(4-Chloro-3-fluoro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14890233.png)
![N-cyclopentyl-1-[(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide](/img/structure/B14890235.png)
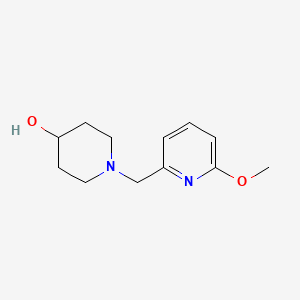
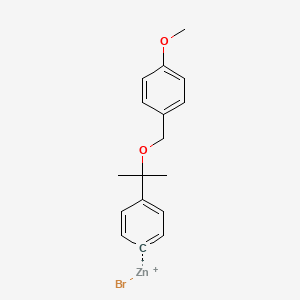
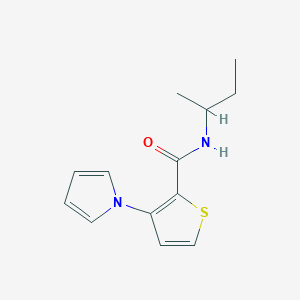

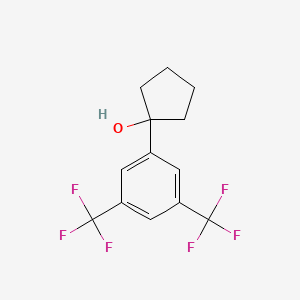
![2-[(4-Thiomorpholino)methyl]phenylZinc bromide](/img/structure/B14890262.png)
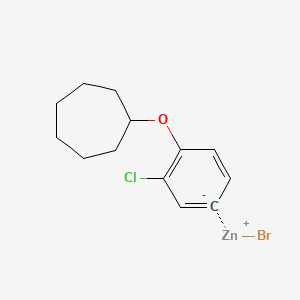
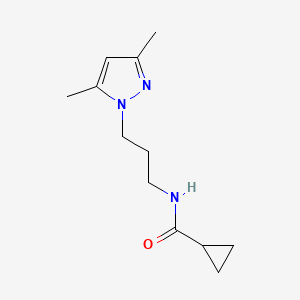
![2-[[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-[(2-hydroxy-4-methoxyphenyl)methyl]amino]acetic acid](/img/structure/B14890275.png)

